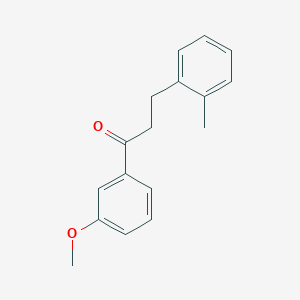

3'-Methoxy-3-(2-methylphenyl)propiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-13-6-3-4-7-14(13)10-11-17(18)15-8-5-9-16(12-15)19-2/h3-9,12H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOUEMLAOJPLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644006 | |

| Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-16-7 | |

| Record name | 1-Propanone, 1-(3-methoxyphenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacological Landscape of Propiophenone Derivatives

From Synthetic Scaffolds to Bioactive Agents[1]

Executive Summary

Propiophenone (

Structural Basis & Structure-Activity Relationship (SAR)

The biological versatility of propiophenone stems from three reactive sites: the aromatic ring (lipophilic binding), the carbonyl group (hydrogen bond acceptor), and the

The Pharmacophore Logic

-

Lipophilicity Modulation: The ethyl side chain increases

compared to acetophenone, improving CNS penetration. -

The Mannich "Prodrug" Mechanism: Derivatives synthesized via the Mannich reaction (

-amino ketones) often act as prodrugs. Under physiological conditions, they can undergo retro-Mannich elimination to release -

Steric Bulk & Selectivity: In CNS agents like bupropion, the tert-butyl group on the nitrogen prevents enzymatic degradation (N-dealkylation) and shifts activity from dopamine release (characteristic of cathinones) to reuptake inhibition.

Figure 1: SAR Logic of Propiophenone. The scaffold allows divergent synthesis pathways leading to distinct pharmacological profiles.

Therapeutic Vectors

A. Neuropharmacology: The Bupropion Paradigm

Bupropion (3-chloro-N-tert-butyl-

-

Mechanism: It functions as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[2][3][4] Unlike SSRIs, it does not significantly influence serotonin.

-

Metabolic Activation: Bupropion is extensively metabolized by CYP2B6 to hydroxybupropion . This metabolite is actually more concentrated in plasma than the parent drug and contributes significantly to the therapeutic effect (occupancy of dopamine transporters).

B. Antimicrobial & Antifungal Activity

Mannich bases of propiophenone (specifically morpholine and piperazine derivatives) exhibit potent activity against Staphylococcus epidermidis and Candida albicans.

-

Mechanism: The

-amino ketone moiety disrupts cell membranes and inhibits ergosterol biosynthesis in fungi. The presence of electron-withdrawing groups (like Cl or

C. Oncology: Cytotoxicity & Tubulin Inhibition

Certain phenylpropiophenone derivatives function as antimitotic agents.

-

Target: They bind to the colchicine site of tubulin, inhibiting polymerization.

-

Pathway: This leads to G2/M phase cell cycle arrest and subsequent apoptosis. Recent studies also indicate these derivatives can induce Reactive Oxygen Species (ROS) generation, depleting cellular glutathione (GSH) levels in cancer cells (e.g., HeLa, MCF-7).

Experimental Protocols

Protocol A: Synthesis of Propiophenone Mannich Bases

Objective: Synthesize a

Reagents:

-

Propiophenone (or substituted derivative like 4-chloropropiophenone)

-

Paraformaldehyde (Source of formaldehyde)

-

Secondary Amine (e.g., Morpholine or Piperidine)

-

Solvent: Absolute Ethanol

-

Catalyst: Conc. HCl (0.5 mL)

Step-by-Step Workflow:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Propiophenone (0.01 mol) and the Secondary Amine (0.01 mol) in 20 mL of absolute ethanol.

-

Activation: Add Paraformaldehyde (0.015 mol) and catalytic HCl. The acid catalyzes the depolymerization of paraformaldehyde to formaldehyde and activates the carbonyl enolization.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Validation Check: Monitor progress via TLC (Silica gel; Hexane:Ethyl Acetate 7:3). The disappearance of the starting ketone spot indicates completion.

-

-

Isolation: Cool the reaction mixture to room temperature, then refrigerate overnight. The Mannich base hydrochloride salt should precipitate.

-

Purification: Filter the precipitate and recrystallize from ethanol/acetone to remove unreacted amine.

Figure 2: Synthesis workflow for Propiophenone Mannich Bases.

Protocol B: MTT Cytotoxicity Assay

Objective: Quantify the biological activity of synthesized derivatives against cancer cell lines (e.g., HepG2 or MCF-7).

Principle: The assay relies on the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active mitochondrial dehydrogenase enzymes. This is a self-validating marker of cell viability.

Workflow:

-

Seeding: Seed tumor cells (

cells/well) in a 96-well plate. Incubate for 24h at 37°C ( -

Treatment: Add the propiophenone derivative at graded concentrations (e.g., 1, 10, 50, 100

).-

Control A (Negative): DMSO vehicle only (Must show 100% viability).

-

Control B (Positive): Standard drug (e.g., Doxorubicin).

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10

of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.-

Visual Check: Look for purple precipitate in control wells.

-

-

Solubilization: Aspirate media and add 100

DMSO to dissolve formazan crystals. -

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

.

Advanced Applications: Alzheimer's Disease

Recent research has pivoted toward propiophenone derivatives as dual Cholinesterase Inhibitors . Alzheimer's pathology involves the depletion of acetylcholine.

-

Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[5][6][7][8][9]

-

Design Strategy: Linking the propiophenone moiety to a carbamate group creates a pseudo-substrate. The propiophenone ring provides

stacking interactions with the Trp84 residue in the AChE active site gorge, while the carbamate moiety inhibits the catalytic triad. -

Data Summary:

| Compound Class | Target | Mechanism | |

| Carbamate-Propiophenones | AChE / BuChE | 0.3 - 50 nM | Pseudo-irreversible inhibition |

| Mannich-Xanthones | AChE | 1 - 10 | Dual binding site inhibitor |

| Bupropion Derivatives | nAChR | Antagonist (Smoking cessation) |

References

-

Bupropion: Mechanism of Action and Clinical Application. Psych Scene Hub. [Link]

-

Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and QSAR study. European Journal of Medicinal Chemistry (via PubMed).[10] [Link]

-

Synthesis and antimicrobial activity of some new Mannich base derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Acetylcholinesterase inhibitors: SAR and kinetic studies. Journal of Medicinal Chemistry (via PubMed). [Link]

Sources

- 1. manavchem.com [manavchem.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bupropion - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Hybrid SAR Property Modeling of Novel Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Propiophenone Core: A Scaffolding for a Century of CNS-Acting Compounds

An In-depth Technical Guide on the Discovery and History of Substituted Propiophenones

For over a century, the propiophenone scaffold has served as a versatile and enduring foundation for the development of a wide array of centrally active compounds. From the naturally occurring stimulant cathinone to the widely prescribed antidepressant bupropion, the history of substituted propiophenones is a compelling narrative of chemical exploration, pharmacological discovery, and the relentless pursuit of treatments for neurological and psychiatric disorders. This guide provides a comprehensive technical overview of the discovery and historical development of this important class of molecules, intended for researchers, scientists, and drug development professionals.

The Natural Blueprint: Cathinone and the Khat Plant

The story of substituted propiophenones begins not in a laboratory, but in the leaves of the Catha edulis plant, commonly known as khat. For centuries, the chewing of khat leaves has been a cultural and social tradition in East Africa and the Arabian Peninsula, valued for its stimulant and euphoric effects.[1] The primary psychoactive component responsible for these effects was identified in the 1970s as (S)-(-)-cathinone, a naturally occurring β-keto-amphetamine.[1]

The isolation and characterization of cathinone provided a crucial natural template for medicinal chemists. Its structural relationship to amphetamine, a well-known synthetic stimulant, was immediately apparent.[2] This discovery spurred further investigation into the synthesis and pharmacological activity of cathinone and its derivatives, laying the groundwork for the development of a new class of psychoactive compounds.

The Dawn of Synthetic Exploration: Friedel-Crafts and the Propiophenone Backbone

The ability to synthetically access the propiophenone core was a critical step in exploring the chemical space around cathinone. The cornerstone of this synthetic capability is the Friedel-Crafts acylation, a reaction developed in 1877 by Charles Friedel and James Crafts.[3][4] This powerful reaction allows for the attachment of an acyl group to an aromatic ring, providing a direct route to aryl ketones like propiophenone.[5]

The general mechanism of the Friedel-Crafts acylation involves the activation of an acyl halide or anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the propiophenone derivative.

Caption: Generalized workflow of the Friedel-Crafts acylation for the synthesis of substituted propiophenones.

This synthetic accessibility opened the door for systematic modifications of the propiophenone structure, allowing researchers to investigate the structure-activity relationships of this new class of compounds.

From Stimulants to Anorectics: Early Pharmaceutical Applications

The initial forays into the medicinal chemistry of substituted propiophenones focused on their stimulant properties, mirroring those of the parent compound, cathinone. One of the earliest and most notable examples is diethylpropion (amfepramone), a sympathomimetic amine that was developed as an anorectic, or appetite suppressant.[6] Synthetically, diethylpropion can be considered a diethyl-substituted analog of cathinone.

Another early synthetic cathinone derivative was methcathinone , first synthesized in 1928.[1] While it saw some limited use, its high potential for abuse largely curtailed its therapeutic development. These early examples demonstrated the potential of the propiophenone scaffold to produce compounds with significant central nervous system activity, but also highlighted the challenges of separating therapeutic effects from abuse liability.

A Paradigm Shift: The Discovery and Development of Bupropion

The most significant breakthrough in the history of substituted propiophenones came with the development of bupropion . Synthesized in the 1960s by Burroughs Wellcome (now part of GlaxoSmithKline), bupropion represented a departure from the purely stimulant-focused research that had preceded it.[7] The key structural modification was the introduction of a meta-chloro substituent on the phenyl ring and a tert-butyl group on the nitrogen atom.

This unique substitution pattern resulted in a pharmacological profile distinct from that of typical stimulants. Bupropion was found to be a relatively weak inhibitor of dopamine and norepinephrine reuptake, with negligible effects on serotonin. This novel mechanism of action set it apart from the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) that were the standard of care for depression at the time.[8][9]

The development of bupropion was not without its challenges. Initial formulations were associated with a risk of seizures at higher doses, leading to its temporary withdrawal from the market in 1986.[10] However, the development of sustained-release (SR) and extended-release (XL) formulations allowed for a more favorable pharmacokinetic profile, mitigating the seizure risk and leading to its reintroduction and subsequent widespread use.

Timeline of Key Bupropion Developments

| Year | Milestone | Significance |

| 1960s | Synthesis of Bupropion | Discovery of a novel antidepressant with a unique mechanism of action. |

| 1985 | Initial FDA Approval | Marketed as Wellbutrin® for the treatment of depression. |

| 1986 | Market Withdrawal | Concerns over seizure risk at high doses. |

| 1989 | Reintroduction to Market | Lower recommended dosage and increased understanding of risk factors. |

| 1996 | FDA Approval of SR Formulation | Improved safety profile and patient compliance. |

| 1997 | FDA Approval for Smoking Cessation | Marketed as Zyban®, a new application for a propiophenone derivative. |

| 2003 | FDA Approval of XL Formulation | Once-daily dosing further improved patient convenience. |

Synthetic Evolution: From Classical Methods to Greener Approaches

The synthesis of substituted propiophenones has evolved significantly since the initial applications of the Friedel-Crafts reaction. Modern synthetic chemistry has focused on developing more efficient, safer, and environmentally friendly methods.

Classical Synthesis of Bupropion

The traditional synthesis of bupropion involves a multi-step process:

-

Friedel-Crafts Acylation: 3-Chlorobenzoyl chloride is reacted with ethylene in the presence of a Lewis acid to form 3'-chloropropiophenone.

-

α-Bromination: The propiophenone is then brominated at the α-position using elemental bromine.

-

Nucleophilic Substitution: The resulting α-bromo-3'-chloropropiophenone is reacted with tert-butylamine to yield bupropion free base.

-

Salt Formation: The free base is then converted to the hydrochloride salt for pharmaceutical use.

Caption: Simplified classical synthetic route to bupropion hydrochloride.

Modern and Greener Synthetic Approaches

Recent research has focused on developing greener and more sustainable methods for the synthesis of bupropion and other propiophenones.[7][11] These approaches aim to reduce the use of hazardous reagents and solvents. For example, the use of liquid bromine, which is highly toxic and corrosive, can be replaced with safer brominating agents like N-bromosuccinimide (NBS).[7] Additionally, flow chemistry techniques are being explored to improve the safety and efficiency of the synthesis.[7][12]

The Modern Landscape and Future Directions

The discovery and development of substituted propiophenones have had a profound impact on the treatment of depression and other CNS disorders. Bupropion, in particular, remains a widely prescribed antidepressant due to its unique pharmacological profile and favorable side-effect profile, especially concerning sexual dysfunction and weight gain.[13]

The versatility of the propiophenone scaffold continues to inspire the development of new therapeutic agents. Research is ongoing to explore novel derivatives with improved efficacy and tolerability for a range of conditions, including ADHD, anxiety disorders, and substance abuse.[14] The story of substituted propiophenones is a testament to the power of natural product chemistry, the ingenuity of synthetic organic chemists, and the ongoing quest to understand and treat the complexities of the human brain.

References

-

Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 23(1), 1–21. [Link]

-

Mid City TMS. (2021, November 17). The History of Antidepressants. [Link]

-

Machado-Vieira, R., Zanetti, M. V., & Otte, C. (2018). A brief history of antidepressant drug development: from tricyclics to beyond ketamine. Acta Neuropsychiatrica, 30(1), 1–10. [Link]

-

Research Starters. (n.d.). Brief overview of antidepressant medications. Health and Medicine. [Link]

-

Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 23(1), 1–21. [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

European Union. (2025, June 15). Synthetic cathinones drug profile. . [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. [Link]

-

WikEM. (2021, November 27). Synthetic cathinone toxicity. [Link]

-

SpringerLink. (2016, September 18). Novel Psychoactive Substances: Synthetic Cathinones and Cannabinoid Receptor Agonists. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Details for Synthetic cathinones. [Link]

-

L.S.College, Muzaffarpur. (2020, August 24). Friedel–Crafts reaction. [Link]

-

Wikipedia. (n.d.). Cathinone. [Link]

-

PrepChem.com. (n.d.). Synthesis of propiophenone. [Link]

- Google Patents. (n.d.). EP 0008464 B1 - Production of propiophenone.

-

ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. [Link]

-

UPSpace. (n.d.). Utilization of flow chemistry for the synthesis of bupropion, fluoxetine and amitraz. [Link]

- Google Patents. (n.d.). US4172097A - Production of propiophenone.

-

ACS Publications. (2022, August 24). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. [Link]

-

Royal Society of Chemistry. (2023, November 14). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. [Link]

-

Cambridge University Press. (n.d.). Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant. [Link]

-

National Center for Biotechnology Information. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. PubMed Central. [Link]

-

Royal Society of Chemistry Historical Group. (n.d.). Biographies of Chemists. [Link]

-

Government of Canada. (2017, August 8). Bupropion Hydrochloride Extended-Release Tablets. [Link]

-

White Rose Research Online. (2022, August 10). A greener synthesis of the antidepressant bupropion hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). 15 Years of Clinical Experience With Bupropion HCl: From Bupropion to Bupropion SR to Bupropion XL. PubMed Central. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PubMed Central. [Link]

-

International Society of Substance Use Professionals. (n.d.). A Meta-Analysis of the Efficacy of Bupropion Sustained-Release for Smoking Cessation in Heavy Smokers. [Link]

-

Semantic Scholar. (n.d.). A Meta-Analysis of the Efficacy of Bupropion Sustained-Release for Smoking Cessation in Heavy Smokers. [Link]

- Google Patents. (n.d.). CN105646220A - Synthesizing method of propiophenone compound.

-

PubMed. (2014, February 27). Synthetic cathinones: chemical phylogeny, physiology, and neuropharmacology. [Link]

-

Wikipedia. (n.d.). PiHKAL. [Link]

-

Wikipedia. (n.d.). Amphetamine. [Link]

-

HYLE. (n.d.). Short Biographies of Philosophizing Chemists. [Link]

Sources

- 1. wikem.org [wikem.org]

- 2. Amphetamine - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]

- 7. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 8. Brief overview of antidepressant medications | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 9. midcitytms.com [midcitytms.com]

- 10. A Brief History of Antidepressants – Antidepressant Coalition for Education [antidepressantinfo.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. Bupropion: a systematic review and meta-analysis of effectiveness as an antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3'-Methoxy-3-(2-methylphenyl)propiophenone as a precursor for novel compounds

Application Note: Modular Functionalization of 3'-Methoxy-3-(2-methylphenyl)propiophenone

Abstract

This compound (MMPP) represents a privileged dihydrochalcone scaffold, structurally homologous to the opioid analgesic Tapentadol and the muscle relaxant Tolperisone. This guide outlines the causal synthesis of MMPP and details three divergent functionalization protocols: Mannich base synthesis (aminoketones), asymmetric reductive amination (propylamines), and thia-Michael addition. These protocols are designed to generate novel CNS-active and anti-inflammatory libraries with high atom economy.

Part 1: Structural Analysis & Reactivity Profile

MMPP is a 1,3-diphenylpropan-1-one derivative. Its pharmacological value lies in the 3-methoxy group (a metabolic handle often demethylated to a phenol, mimicking tyrosine) and the 2-methylphenyl tail (providing steric bulk and lipophilicity).

Chemical Structure: 1-(3-methoxyphenyl)-3-(2-methylphenyl)propan-1-one

Reactivity Hotspots:

-

Carbonyl (C1): Susceptible to reduction (to alcohol) or reductive amination (to amine).

-

Alpha-Methylene (C2): Acidic protons allow for electrophilic attack (Mannich reaction, halogenation).

-

Beta-Carbon (C3): Benzylic position, though less reactive in the saturated form.

-

Aromatic Ring A (3-OMe): Electron-rich; directs electrophilic aromatic substitution (EAS) to the para position relative to the methoxy group.

Part 2: Synthesis of the Precursor (MMPP)

Before functionalization, the scaffold must be assembled. The most robust route is the Claisen-Schmidt Condensation followed by Catalytic Transfer Hydrogenation (CTH) . This avoids high-pressure hydrogen gas, increasing safety and scalability.

Protocol A: Scaffold Assembly

Step 1: Chalcone Formation

-

Reagents: 3'-Methoxyacetophenone (1.0 eq), 2-Methylbenzaldehyde (1.0 eq), NaOH (40% aq), Ethanol.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

Step 2: Selective Reduction (CTH)

-

Rationale: Standard Pd/H2 often reduces the carbonyl or the aromatic ring. Using Ammonium Formate provides a mild hydrogen source for chemoselective C=C reduction [1].

Experimental Procedure:

-

Dissolve the chalcone intermediate (10 mmol) in Ethanol (50 mL).

-

Add 10% Pd/C (10 wt% loading) and Ammonium Formate (5.0 eq).

-

Reflux at 80°C for 45 minutes. Monitor via TLC (Hexane:EtOAc 8:2).

-

Quench: Filter hot through Celite to remove Pd/C.

-

Concentrate filtrate in vacuo. Recrystallize from EtOH/Water.

Validation Data (Representative):

| Method | H2 Source | Pressure | Yield | Selectivity (C=C vs C=O) |

| Standard Hydrogenation | H2 Gas | 4 atm | 88% | 85:15 (Over-reduction risk) |

| Transfer Hydrogenation | HCOONH4 | 1 atm | 96% | >99:1 |

Part 3: Divergent Functionalization Protocols

Protocol B: Mannich Reaction (CNS-Active Aminoketones)

Target: Synthesis of beta-aminoketone derivatives (analogs of Tolperisone/Eperisone). Mechanism: Acid-catalyzed formation of an iminium ion from formaldehyde and amine, followed by enol attack from MMPP [2].[1]

Step-by-Step:

-

Activation: In a round-bottom flask, combine Paraformaldehyde (1.2 eq) and Piperidine (1.0 eq) in absolute ethanol (10 mL). Acidify with conc. HCl (0.5 mL) to pH ~4.

-

Addition: Add MMPP (1.0 eq).

-

Reflux: Heat to reflux (78°C) for 12 hours.

-

Workup: Cool to 0°C. The hydrochloride salt of the Mannich base often precipitates.

-

Filtration: Filter the white solid and wash with cold acetone.

-

Free Base Liberation: Partition between DCM and 10% NaHCO3 if the free base is required for biological testing.

Critical Control Point: If the reaction stalls, add a catalytic amount of iodine or use pre-formed Eschenmoser’s salt (dimethylmethyleneammonium iodide) for higher reactivity [3].

Protocol C: Asymmetric Reductive Amination

Target: Chiral 1,3-diphenylpropylamines (resembling Fluoxetine/Dapoxetine scaffolds). Rationale: Direct reductive amination using Titanium(IV) isopropoxide ensures imine formation is complete before reduction, preventing alcohol byproducts [4].

Step-by-Step:

-

Imine Formation: Mix MMPP (1.0 mmol) and (S)-1-Phenylethylamine (1.2 eq, chiral auxiliary) in dry THF (5 mL).

-

Lewis Acid: Add Ti(OiPr)4 (2.0 eq) dropwise. Stir at ambient temperature for 12h under N2.

-

Reduction: Cool to -78°C. Add NaBH4 (4.0 eq) followed by slow addition of MeOH (2 mL).

-

Hydrolysis: Warm to room temperature. Quench with 1N NaOH. A white precipitate (TiO2) will form.

-

Extraction: Filter through Celite. Extract filtrate with EtOAc.[2][3]

-

Cleavage (Optional): Hydrogenolysis (Pd/C, H2) removes the chiral auxiliary if a primary amine is desired.

Protocol D: Thia-Michael Addition (Anti-Inflammatory Scaffolds)

Target: 1,3-diphenyl-3-(phenylthio)propan-1-ones (COX-2 Inhibitors). Rationale: Search results indicate that sulfur-substituted dihydrochalcones exhibit potent COX-2 selectivity [5]. This protocol uses an Ionic Liquid (IL) catalyst for green synthesis.

Step-by-Step:

-

Note: This reaction requires the unsaturated chalcone precursor (from Step 1 of Protocol A), not the saturated MMPP. This demonstrates the versatility of the intermediate.

-

Catalyst: Use [hmim]OAc (1-hexyl-3-methylimidazolium acetate) (0.5 eq).

-

Reaction: Mix Chalcone (1.0 eq) and 4-Methylthiophenol (1.1 eq) in the IL at 50°C.

-

Time: 30-60 minutes (Monitor TLC).

-

Extraction: Add Et2O. The product extracts into the ether; the IL remains and can be reused.

Part 4: Visualization of Workflows

The following diagram illustrates the divergent synthesis pathways starting from the raw materials to the three distinct library classes.

Caption: Divergent synthesis map showing the transformation of raw materials into MMPP and subsequent functionalization into three distinct pharmacological classes.

References

-

Vertex AI Search. (2025). Synthesis and Hydrogenation of Disubstituted Chalcones. ResearchGate. Available at: [Link]

-

BYJU'S. (n.d.). Mannich Reaction Mechanism. Available at: [Link]

-

AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Applications. Available at: [Link]

-

ChemRxiv. (2023). Direct Alkylative Reductive Amination using 1-Allylsilatrane. Available at: [Link]

-

Mahurkar, S. S., et al. (2019).[4] An efficient and recyclable catalyst for synthesis of 1,3-diphenyl-3-(phenyl thio) propan-1-one derivatives. Chemistry & Biology Interface. Available at: [Link]

Sources

The Strategic Role of 3'-Methoxypropiophenone in the Synthesis of Tapentadol: A Guide for Medicinal Chemists

Tapentadol, a potent, centrally acting analgesic, represents a significant advancement in pain management due to its dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2] The synthesis of this molecule, particularly the creation of its two contiguous stereocenters, is a challenge that showcases the elegance of modern synthetic organic chemistry. A pivotal starting material in several efficient synthetic routes is 3'-Methoxypropiophenone.[3][4] This application note provides a detailed exploration of the use of 3'-Methoxypropiophenone in the synthesis of Tapentadol, offering in-depth protocols and explaining the chemical rationale behind the methodological choices. This guide is intended for researchers, scientists, and professionals in the field of drug development.

The Significance of 3'-Methoxypropiophenone as a Precursor

3'-Methoxypropiophenone serves as an ideal starting scaffold for the synthesis of Tapentadol for several key reasons:

-

Structural Foundation : It provides the core aromatic ring with the required methoxy group at the meta position, which is later demethylated to yield the crucial phenolic hydroxyl group in the final Tapentadol molecule.[4]

-

Reactive Carbonyl Group : The ketone functionality is a versatile handle for introducing the rest of the molecule's carbon skeleton through well-established carbon-carbon bond-forming reactions.

-

Strategic α-Position : The α-carbon to the carbonyl group is readily functionalized, typically via a Mannich reaction, to introduce the nitrogen-containing side chain.[3][5]

The synthesis of 3'-Methoxypropiophenone itself can be achieved through various methods, including a high-yield continuous flow Grignard reaction process.[6] This scalability is a significant advantage for pharmaceutical production.

Synthetic Pathway Overview: From 3'-Methoxypropiophenone to Tapentadol

A common and effective synthetic strategy commencing with 3'-Methoxypropiophenone involves a sequence of a Mannich reaction, a Grignard reaction, and subsequent stereochemical resolution and demethylation.

Caption: Synthetic workflow from 3'-Methoxypropiophenone to Tapentadol.

Detailed Experimental Protocols

Part 1: Asymmetric Mannich Reaction

The first key transformation is the introduction of the dimethylaminomethyl group at the α-position of the ketone. An asymmetric Mannich reaction is employed to establish the first stereocenter.[7]

Reaction Scheme:

Caption: Asymmetric Mannich reaction to form the key intermediate.

Protocol:

-

To a suitable reaction vessel, add 3'-Methoxypropiophenone (1 equivalent), paraformaldehyde (1.5 equivalents), and dimethylamine hydrochloride (1.5 equivalents).[7]

-

Add a suitable solvent such as methanol, ethanol, or acetonitrile.[7]

-

Add the chiral catalyst, L-Proline (0.5-2 equivalents).[7] The use of L-Proline is crucial for inducing enantioselectivity.

-

Heat the reaction mixture to a temperature between 50-85°C.[7]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

The crude product can be purified by crystallization with a resolving agent like L-dibenzoyltartaric acid to enhance the enantiomeric purity.[7]

Causality and Insights:

-

L-Proline as a Catalyst : L-Proline acts as an organocatalyst, forming a chiral enamine with the ketone. This enamine then reacts with the iminium ion generated in situ from formaldehyde and dimethylamine, leading to the formation of the product with a specific stereochemistry.

-

Temperature Control : The reaction temperature is a critical parameter that can influence both the reaction rate and the enantioselectivity. The specified range of 50-85°C is an empirical optimization.[7]

Part 2: Grignard Reaction

The subsequent step involves the addition of an ethyl group to the carbonyl carbon of the Mannich product via a Grignard reaction. This reaction creates the second stereocenter.

Protocol:

-

Prepare the Grignard reagent, ethylmagnesium bromide, in a separate flask by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate reaction vessel, dissolve the purified (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one (1 equivalent) in an anhydrous ether solvent.[8]

-

Cool the solution of the ketone to 0°C in an ice bath.

-

Slowly add the prepared ethylmagnesium bromide solution (1.1-1.5 equivalents) to the ketone solution with constant stirring. The slow addition is necessary to control the exothermicity of the reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or HPLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol.[8]

Causality and Insights:

-

Anhydrous Conditions : Grignard reagents are highly reactive towards protic solvents. Therefore, strict anhydrous conditions are essential for the success of this reaction.

-

Stereocontrol : The stereochemistry of the newly formed tertiary alcohol is influenced by the existing stereocenter in the molecule, often proceeding with a degree of diastereoselectivity.

Part 3: Final Transformations

The final steps in the synthesis involve the deoxygenation of the tertiary alcohol and the demethylation of the methoxy group to yield Tapentadol.

Protocol:

-

The tertiary alcohol can be converted to a sulfonate ester (e.g., mesylate or tosylate) followed by reductive deoxygenation.[9]

-

Alternatively, the hydroxyl group can be removed via chlorination with thionyl chloride followed by reduction.[2]

-

The methoxy group is then cleaved to the free phenol using a demethylating agent such as hydrobromic acid.[10]

-

The final product, Tapentadol, is then typically converted to its hydrochloride salt for pharmaceutical use by treatment with hydrochloric acid.[10]

Quantitative Data Summary

| Step | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |

| Synthesis of 3'-Methoxypropiophenone | 3-bromoanisole, propionitrile, Mg | Tetrahydrofuran | 84% (continuous flow) | [6] |

| Asymmetric Mannich Reaction | 3'-Methoxypropiophenone, Dimethylamine HCl, Paraformaldehyde, L-Proline | Methanol/Ethanol | High | [7] |

| Grignard Reaction | Mannich product, Ethylmagnesium bromide | Diethyl ether/THF | Good | [8] |

| Demethylation | Intermediate, Hydrobromic acid | - | High | [10] |

Conclusion

The synthesis of Tapentadol from 3'-Methoxypropiophenone is a well-established and efficient route that relies on classic organic reactions applied with a high degree of stereochemical control. The choice of 3'-Methoxypropiophenone as a starting material is strategic, providing the necessary structural elements for the target molecule. By understanding the underlying principles of each reaction step, researchers can optimize conditions to achieve high yields and purity of this important analgesic.

References

- Vertex AI Search. (n.d.). The Synthesis Pathway of Tapentadol: Unpacking the Role of Key Intermediates.

- Justia Patents. (2014, July 29). Process for the synthesis of tapentadol and intermediates thereof.

- Wankhede, P., & Kulkarni, A. A. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Organic Process Research & Development, 29(2), 450-459.

- Apicule. (n.d.). 3′-Methoxypropiophenone (CAS No: 37951-49-8) API Intermediate Manufacturers.

- EPO. (2017, July 5). NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203.

- BenchChem. (n.d.). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis.

- ACS Publications. (2025, January 10). Continuous Flow Telescopic Synthesis of 3-Methoxy Propiophenone by the Grignard Reaction | Organic Process Research & Development.

- Pharmaffiliates. (2023, March 21). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry.

- Google Patents. (n.d.). CN104355981A - Preparation method of tapentadol intermediate methoxypropiophenone.

- Patsnap. (2015, February 18). Preparation method of tapentadol intermediate methoxypropiophenone - Eureka.

- Google Patents. (n.d.). US20130178644A1 - Process for the synthesis of tapentadol and intermediates thereof.

- ResearchGate. (n.d.). A practical and enantioselective synthesis of tapentadol | Request PDF.

- Springer. (n.d.). Tapentadol Hydrochloride.

- Google Patents. (n.d.). CN106278915A - A kind of method preparing tapentadol hydrochloride intermediate.

- Patsnap. (2017, March 22). Synthesis method for 3-methoxypropiophenone - Eureka.

- ACS Publications. (2019, June 26). Tetrahydrothiopyran-4-one as Five-Carbon Source for Scalable Synthesis of (±)-Tapentadol | Organic Process Research & Development.

- Googleapis.com. (2012, November 1). WO 2012/146978 A2.

- Technical Disclosure Commons. (2022, March 14). Process for the preparation of Tapentadol hydrochloride.

- ResearchGate. (2025, August 7). Evolution of synthetic routes towards homochiral Tapentadol | Request PDF.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Portico [access.portico.org]

- 3. apicule.com [apicule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN106278915A - A kind of method preparing tapentadol hydrochloride intermediate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. tdcommons.org [tdcommons.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3'-Methoxy-3-(2-methylphenyl)propiophenone

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 3'-Methoxy-3-(2-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity.

While specific literature on the purification of this compound is sparse, this document leverages established chemical principles and proven methodologies for analogous propiophenone derivatives.[1][2][] We will address common issues by examining the likely impurities generated from its synthesis and providing robust, step-by-step protocols for their removal.

Understanding the Challenge: Potential Impurities

The purification strategy for any compound is dictated by the impurities present. The synthesis of this compound, likely via a Friedel-Crafts acylation or a related cross-coupling reaction, can generate several types of byproducts.[4][5] Understanding these is the first step in troubleshooting.

-

Unreacted Starting Materials: Residual 3-methoxytoluene (or a related methoxybenzene derivative) and 3-(2-methylphenyl)propionyl chloride or its corresponding acid.

-

Regioisomers: Friedel-Crafts acylation on methoxy-substituted rings can produce ortho- and para- isomers relative to the activating methoxy group.[6][7] The steric hindrance from the 2-methylphenyl group may influence this isomeric ratio, but separation can still be challenging.

-

Poly-acylated Byproducts: The activated aromatic ring may undergo more than one acylation, leading to higher molecular weight impurities.

-

Side-Reaction Products: Impurities can arise from reactions involving the solvent or catalyst. For instance, using dimethyl sulfate as a methylating agent in a precursor step can leave toxic residues if not properly removed.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question 1: My product appears as a persistent oil or a low-melting solid, even after solvent removal. What's causing this and how do I fix it?

Answer:

This is a classic sign of significant impurities depressing the melting point of your target compound. The most common culprits are residual solvents or the presence of a eutectic mixture of isomers.

Causality:

-

Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., toluene, DMF) can be difficult to remove completely on a rotary evaporator and will render the product oily.

-

Regioisomeric Impurities: The presence of even small amounts of a regioisomer can significantly lower the melting point or prevent crystallization altogether. These isomers often have very similar polarities, making them difficult to separate.[9]

Solutions:

-

High-Vacuum Drying: Initially, ensure all volatile solvents are removed by placing the crude product under a high vacuum for several hours, possibly with gentle heating (e.g., 40°C).[10]

-

Column Chromatography: This is the most effective method for separating isomers and other closely related impurities. A carefully selected solvent system is crucial for success.

-

Recrystallization: If the product is semi-solid, a carefully chosen recrystallization can selectively crystallize the major isomer, leaving impurities in the mother liquor.

Question 2: My TLC analysis shows multiple spots very close together. How can I achieve better separation using column chromatography?

Answer:

Achieving separation of compounds with similar polarities, such as regioisomers, requires optimizing your column chromatography conditions. The key lies in selecting a solvent system that maximizes the difference in their affinity for the stationary phase.

Causality: The structural similarity between your target compound and its isomers results in very similar partition coefficients between the stationary phase (silica gel) and the mobile phase. A standard solvent system may not be selective enough to resolve them.

Solutions:

-

Systematic Solvent Selection: Test a range of solvent systems using TLC. Start with a non-polar solvent and gradually add a more polar one. The goal is to find a system that gives a retention factor (Rƒ) of approximately 0.2-0.4 for your target compound while maximizing the distance (ΔRƒ) to the nearest impurity.

-

Use of Less Polar Systems: Propiophenone derivatives are moderately polar. Using solvent systems with lower overall polarity (i.e., a higher proportion of the non-polar solvent) will cause the compounds to travel more slowly down the column, allowing for better separation.

-

Consider Toluene-Based Systems: For aromatic compounds, replacing hexane with toluene in the mobile phase can introduce different selectivity based on π-π interactions with the silica gel, sometimes dramatically improving separation.

-

Employ Gradient Elution: Start with a very non-polar mobile phase to elute non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your target compound, followed by the more polar impurities. This sharpens the bands and improves resolution.

| Table 1: Recommended Solvent Systems for TLC and Column Chromatography | |

| Solvent System (v/v) | Comments |

| Hexane / Ethyl Acetate (9:1 to 4:1) | A standard starting point. Good for general cleanup. |

| Toluene / Ethyl Acetate (20:1 to 10:1) | Can offer different selectivity for aromatic isomers. |

| Dichloromethane / Hexane (1:1) | A more polar system if the compound is slow to elute. |

Question 3: I am struggling with recrystallization. The compound either "oils out" upon cooling or my recovery is extremely low.

Answer:

Recrystallization failures are almost always due to improper solvent choice or technique. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Low recovery means the compound is too soluble in the cold solvent.

Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11] If the compound is too soluble, recovery will be poor. If it is not soluble enough when hot, you will use too much solvent, again leading to poor recovery.

Solutions:

-

Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. See Table 2 for suggestions.

-

Use a Two-Solvent System: This is an excellent alternative when a single ideal solvent cannot be found.[11] Dissolve your compound in a minimum amount of a "soluble solvent" (one in which it is very soluble) at an elevated temperature. Then, add a "miscible insoluble solvent" (one in which it is poorly soluble) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the soluble solvent to clarify and then allow it to cool slowly.

-

Ensure Slow Cooling: Rapid cooling, such as plunging the hot flask into an ice bath, promotes precipitation and traps impurities. Allow the solution to cool slowly to room temperature first, then move it to an ice bath to maximize crystal formation.[11]

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. This creates a rough surface that can initiate crystallization.

| Table 2: Suggested Solvents for Recrystallization Screening | |

| Single Solvents | Ethanol, Methanol, Isopropanol, Ethyl Acetate |

| Two-Solvent Systems (Soluble / Insoluble) | Ethanol / Water, Dichloromethane / Hexane, Acetone / Water |

Question 4: My final product has a persistent yellow or brown color. How can I decolorize it?

Answer:

Color is typically caused by high-molecular-weight, conjugated impurities or degradation products. These can often be removed with activated charcoal.

Causality: Colored impurities are often large, flat molecules with extensive π-systems. Activated charcoal has a porous, high-surface-area structure that adsorbs these types of molecules effectively.

Solution:

-

Use Activated Charcoal During Recrystallization: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient).

-

Keep the Solution Hot: Swirl the hot solution with the charcoal for a few minutes.

-

Perform a Hot Gravity Filtration: It is critical to filter the hot solution quickly through a fluted filter paper to remove the charcoal.[11] If the solution cools during filtration, your product will crystallize prematurely on the filter paper, leading to significant loss. Use a pre-heated funnel and flask to prevent this. After filtration, the clarified solution can be cooled to induce crystallization.

Experimental Protocols & Workflows

Purification Workflow Diagram

The following diagram outlines a general strategy for purifying the crude product.

Caption: General workflow for the purification of this compound.

Protocol 1: Column Chromatography

-

Prepare the Column: Select a glass column of appropriate size. As a rule of thumb, use a 50:1 to 100:1 ratio of silica gel to crude product by weight. Pack the column as a slurry using your initial, non-polar mobile phase.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elute the Column: Begin elution with the non-polar mobile phase. If using a gradient, slowly and systematically increase the proportion of the polar solvent.

-

Collect Fractions: Collect fractions in test tubes and monitor their contents by TLC.

-

Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Single-Solvent Recrystallization

-

Dissolve the Solute: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.

-

Add Minimum Hot Solvent: Continue adding small portions of the hot solvent until the solid just dissolves completely. Do not add an excessive amount.

-

Decolorize (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.

-

Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration.

-

Cool Slowly: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

-

Chill: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

-

Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

-

Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow air to be pulled through the crystals for several minutes to begin the drying process, then transfer them to a watch glass to dry completely.[12]

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

Q2: What are the best analytical methods for assessing purity?

A multi-pronged approach is recommended:

-

Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and checking fraction purity during column chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of volatile compounds. It can separate impurities and provide their mass-to-charge ratio, aiding in their identification. Purity levels exceeding 99% are readily verifiable with this method.[16]

-

High-Performance Liquid Chromatography (HPLC): A highly precise method for quantifying purity, especially for less volatile compounds. A reverse-phase C18 column is typically effective for this class of molecules.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any isomeric or structural impurities.

Q3: How should I properly handle and store the purified compound?

-

Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Storage: Store the purified compound in a tightly sealed container in a cool, dry place away from light and incompatible materials. For long-term storage, refrigeration is recommended to prevent degradation.

References

- Vertex AI Search. (2023). 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry.

- ChemBK. (2024). 3'-methoxypropiophenone.

- Echemi. (n.d.). 3′-Methoxypropiophenone | 37951-49-8.

- Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.

- Patsnap. (2017). Synthesis method for 3-methoxypropiophenone - Eureka.

- BenchChem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4.

- Mirante Sema. (n.d.). Meth Recrystalization.

- Unknown Source. (n.d.). Experiment 2: Recrystallization.

- ChemBK. (2024). 3'-Methoxy propiophenone.

- BenchChem. (n.d.). Analytical methods for the quantification of 3-(2-Methoxyphenyl)propiophenone.

- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

- Kenneth Overly via YouTube. (2013). Recrystallization.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.

- BOC Sciences. (n.d.). Propiophenone Impurities.

- Homework.Study.com. (n.d.). Friedel-Crafts acylation of the methoxytoluenes (D-F) with acetyl chloride and aluminum ....

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- ResearchGate. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR.

- Friedel Crafts Acylation Experiment Part 1, Prelab via YouTube. (2020).

- BenchChem. (n.d.). Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 3-(2-Methoxyphenyl)propiophenone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. byjus.com [byjus.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. homework.study.com [homework.study.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. athabascau.ca [athabascau.ca]

- 12. youtube.com [youtube.com]

- 13. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. chembk.com [chembk.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

minimizing by-products in 3'-Methoxypropiophenone synthesis

Technical Support Center: Optimization of 3'-Methoxypropiophenone Synthesis

Topic: Minimizing By-products & Troubleshooting Isomer Purity Target Molecule: 3'-Methoxypropiophenone (CAS: 37951-49-8) Primary Application: Precursor for Tapentadol and Tramadol analogs.[1]

Core Directive: The "Isomer Trap" & Route Selection

The Critical Distinction: A common failure point in the synthesis of 3'-methoxypropiophenone is the selection of the wrong starting material based on "textbook" aromatic substitution rules.

-

The Error (Friedel-Crafts Acylation): Reacting Anisole (Methoxybenzene) with Propionyl Chloride using AlCl₃.[1]

-

The Solution (Grignard Addition to Nitrile): The industry-standard route utilizes 3-Methoxybenzonitrile reacting with Ethylmagnesium Bromide (EtMgBr) .[1] This locks the regiochemistry at the meta-position before the carbon chain is extended.

Technical Guide: The Grignard Route (Nitrile Method)

Protocol: Addition of Ethylmagnesium Bromide to 3-Methoxybenzonitrile.

Phase 1: Reagent Quality Control (Self-Validating Step)

-

Issue: Grignard reagents degrade over time, leading to Wurtz coupling by-products (n-butane) and unreacted nitrile.[1]

-

Validation: Titrate your EtMgBr solution using salicylaldehyde phenylhydrazone or a standard acid titration before use.[1] Do not rely on the molarity on the bottle label if it has been opened previously.

Phase 2: The Addition (Minimizing Tertiary Alcohols)

-

Mechanism: Nitriles react with Grignard reagents to form an intermediate magnesium imine salt .[1] Unlike ketones, this salt is relatively stable and resistant to a second Grignard addition (which would form a tertiary alcohol) unless temperatures are excessive.[1]

-

Optimization:

-

Solvent: Anhydrous THF (Tetrahydrofuran).[1] Ether is acceptable but THF often provides better solubility for the imine salt.[1]

-

Temperature: Add EtMgBr dropwise at 0°C to 5°C .

-

Post-Addition: Allow to warm to Room Temperature (RT) and stir for 1-3 hours. Avoid refluxing unless conversion is stalled, as high heat promotes double addition or polymerization.[1]

-

Phase 3: Hydrolysis (The "Stuck" Intermediate)

-

Issue: The magnesium imine salt must be hydrolyzed to the ketone. Incomplete hydrolysis leaves "imine" impurities or results in complex emulsions.[1]

-

Protocol:

Visualizing the Pathways

The following diagram illustrates the divergent pathways: the "Isomer Trap" (Friedel-Crafts) versus the correct Nitrile route, highlighting specific failure points.

Caption: Comparative pathways showing the regioselectivity failure of Friedel-Crafts (Red) vs. the controlled specificity of the Grignard-Nitrile route (Green).

Troubleshooting & FAQs

Q1: I am seeing a persistent impurity at R_f ~0.4 (approx) that isn't the ketone. What is it?

Diagnosis: This is likely the Tertiary Alcohol (1,1-diethyl-1-(3-methoxyphenyl)methanol) resulting from a "double addition" of the Grignard reagent.

-

Cause:

-

Fix:

Q2: My yield is low, and I recovered starting material (Nitrile).

Diagnosis: "Wet" Grignard or moisture contamination.

-

Mechanism: Water destroys EtMgBr faster than EtMgBr reacts with the nitrile.[1]

[1] -

Fix:

-

Flame-dry all glassware under Argon/Nitrogen.[1]

-

Use commercially available anhydrous solvents (Sure/Seal™) or freshly distilled THF (Na/Benzophenone).[1]

-

Pro-Tip: Add 1 mol% of anhydrous LiCl.[1] It can increase the solubility of the Grignard species and accelerate the reaction (Knochel's modification).

-

Q3: The NMR shows a mixture of isomers. How is this possible with the Nitrile route?

Diagnosis: Contaminated Starting Material.[1]

-

Cause: 3-Methoxybenzonitrile is often synthesized from 3-methoxybenzoic acid or similar precursors.[1][4] If the precursor contained 2- or 4- isomers, they carry through.

-

Fix: Verify the purity of your 3-Methoxybenzonitrile via GC-MS before starting. The Grignard reaction is stereospecific regarding the chain addition, but it cannot fix impurities already present in the aromatic ring.

Q4: Can I use the aldehyde (3-methoxybenzaldehyde) instead?

Answer: Yes, but it changes the impurity profile.

-

Route: Aldehyde + EtMgBr

Secondary Alcohol -

Trade-off: This is a 2-step process.[1]

Data Summary: Route Comparison

| Feature | Nitrile Route (Recommended) | Friedel-Crafts (Anisole) | Aldehyde Route |

| Starting Material | 3-Methoxybenzonitrile | Anisole | 3-Methoxybenzaldehyde |

| Reagent | EtMgBr | Propionyl Chloride / AlCl₃ | 1.[1] EtMgBr,[4][5][6] 2. Oxidant |

| Major Product | 3'-isomer (Meta) | 4'-isomer (Para) | 3'-isomer (Meta) |

| Key Impurity | Tertiary Alcohol | 2'-isomer (Ortho) | Over-oxidation products |

| Atom Economy | High | Medium | Low (requires oxidant) |

| Step Count | 1 (One-pot) | 1 | 2 |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Grignard addition to nitriles).

-

Kharasch, M. S., & Reinmuth, O. (1954).[1] Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1] (Foundational text on Grignard mechanisms and nitrile interactions).[1][3][7][8]

-

BenchChem. (2025).[1][2] Synthesis routes of 3'-Methoxypropiophenone. (Industrial procedures and CAS verification).

-

Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.[1] (Mechanistic explanation of imine salt stability vs. ketone reactivity).

-

Google Patents. (2017).[1] CN106518635A - Synthesis method for 3-methoxypropiophenone.[1][4][9] (Describes the specific industrial optimization of the Grignard-Nitrile route for this CAS).

Sources

- 1. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 5. 3'-methoxypropiophenone synthesis - chemicalbook [chemicalbook.com]

- 6. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. Synthesis method for 3-methoxypropiophenone - Eureka | Patsnap [eureka.patsnap.com]

resolving impurities in 3'-Methoxy-3-(2-methylphenyl)propiophenone samples

Technical Support Center: Impurity Resolution Guide Topic: 3'-Methoxy-3-(2-methylphenyl)propiophenone Case ID: DHC-PUR-001 Role: Senior Application Scientist[1]

Executive Summary

This guide addresses the purification and impurity resolution of This compound .[1] Chemically, this molecule is a dihydrochalcone .[1][2] The presence of impurities in this scaffold is almost invariably linked to the reduction step of its precursor chalcone [(E)-1-(3-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one].[1]

Our technical data suggests that 90% of purity failures stem from two competing vectors: Incomplete Reduction (presence of the alkene) or Over-Reduction (formation of the alcohol).

Part 1: Diagnostic Triage

Identify your impurity profile before attempting purification.[1]

Q: My LC-MS shows a peak with M-2 relative to the target. What is it? A: This is the Chalcone Intermediate (Under-reduced).[1]

-

Structure: Contains an

-unsaturated double bond.[1][3] -

Cause: Incomplete hydrogenation, poisoned catalyst, or insufficient hydrogen pressure.

-

Detection: It absorbs UV strongly at higher wavelengths (300–350 nm) compared to the target due to extended conjugation.

Q: My LC-MS shows a peak with M+2 relative to the target. What is it? A: This is the Benzylic Alcohol (Over-reduced).

-

Structure: The ketone carbonyl has been reduced to a hydroxyl group.

-

Cause: Hydrogenation allowed to run too long, temperature too high (>40°C), or catalyst loading too high.

-

Detection: Loss of the carbonyl stretch in IR (~1680 cm⁻¹); appearance of broad OH stretch.

Part 2: The Reaction Landscape

The following pathway illustrates where these impurities originate during the synthesis.

Figure 1: The hydrogenation vector showing the critical window for the target dihydrochalcone.

Part 3: Troubleshooting & Resolution Protocols

Scenario A: The "Chalcone" Impurity (Under-Reduction)

Issue: The double bond remains. The sample is yellow (target should be colorless/white).

Why it happens: The steric bulk of the 2-methylphenyl group (ortho-substitution) hinders the approach of the molecule to the catalyst surface, slowing the reduction rate compared to unsubstituted chalcones [1].

Protocol 1: Chemical Scavenging (The "Bromine Trick") If recrystallization fails to separate the chalcone (which often co-crystallizes due to structural similarity), use chemical derivatization to alter its polarity.

-

Dissolve: Dissolve the crude mixture in Dichloromethane (DCM).

-

Titrate: Add a dilute solution of Bromine (

) in DCM dropwise at 0°C. -

Monitor: Stop addition immediately when a faint orange color persists (indicating excess bromine).

-

Quench: Wash with aqueous Sodium Thiosulfate (

) to remove excess bromine. -

Purify: The impurity is now a dibromide, which is vastly more polar than your target.

-

Action: Pass through a short silica plug using 10% EtOAc/Hexane.[1] The target elutes; the polar dibromide sticks to the silica.

-

Scenario B: The "Alcohol" Impurity (Over-Reduction)

Issue: You have M+2 peak. The ketone is gone.

Why it happens: Palladium on Carbon (Pd/C) is aggressive. If the reaction runs at >40°C or for prolonged periods, the carbonyl group reduces [2].

Protocol 2: The "Jones Rescue" (Oxidation) Do not discard the batch. You can chemically revert the alcohol back to the ketone.

-

Reagent: Prepare Jones Reagent (

in dilute -

Reaction: Dissolve impure sample in Acetone (0°C). Add Jones reagent dropwise until an orange color persists.[1]

-

Quench: Add Isopropanol (reacts with excess Cr) until the mixture turns green.

-

Workup: Filter off the chromium salts, evaporate acetone, and extract with Ethyl Acetate.

-

Result: The alcohol impurity converts back into the target This compound .[1]

Part 4: Purification FAQ

Q: What is the best solvent system for recrystallization? A: Dihydrochalcones typically exhibit "thermodynamic solubility" differences in alcoholic solvents.

-

Primary Recommendation: Ethanol (EtOH) or Methanol (MeOH).

-

Method: Dissolve in hot EtOH. Cool slowly to room temperature, then to 4°C. The saturated ketone (target) crystallizes; the chalcone (impurity) often remains in the mother liquor due to the "disruptive" nature of the double bond preventing tight packing in this specific lattice [3].

-

-

Secondary Recommendation: Hexane/Ethyl Acetate (9:1).

Q: How do I prevent the alcohol impurity in the next batch? A: Control the Critical Process Parameters (CPPs):

-

Temperature: Keep strictly below 30°C.

-

Pressure: Do not exceed 1 atm (balloon pressure) if using Pd/C.

-

Catalyst Poisoning: Add a trace of Quinoline or use Pd/BaSO4 (Rosenmund catalyst equivalent) instead of Pd/C. This lowers catalyst activity enough to reduce the alkene but spare the ketone [4].

Q: Can I use chromatography? A: Yes. The polarity order on Silica Gel (TLC) is:

-

Chalcone (Least Polar / High Rf)

-

Target Dihydrochalcone (Medium Rf)

-

Alcohol (Most Polar / Low Rf)

Recommended Mobile Phase: Gradient from 100% Hexane to 90:10 Hexane:EtOAc.[1]

Part 5: Decision Matrix

Use this logic flow to determine your next step.

Figure 2: Purification decision matrix based on impurity type and scale.

References

-

BenchChem. (2025).[3] Detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis. Retrieved from

-

Rylander, P. N. (1967).[1][7] Catalytic Hydrogenation over Platinum Metals. Academic Press.[1] (Standard text on selectivity of Pd/C vs. Carbonyls).

-

ChemicalBook. (2023).[1][8] 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. Retrieved from

-

University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation. Retrieved from

Sources

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone-Derived Lactones: Synthesis, Whole-Cell Biotransformation, and Evaluation of Their Antibacterial and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

Technical Support Center: Enhancing Stereoselectivity in Propiophenone Reactions

Welcome to the technical support center for stereoselective reactions involving propiophenones. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when striving for high stereoselectivity in reactions with propiophenone and its derivatives.

Q1: My reaction is showing low enantiomeric excess (ee) or diastereomeric excess (de). What are the primary factors I should investigate?

A1: Low stereoselectivity is a frequent challenge that can stem from multiple sources. A systematic approach is crucial for diagnosis.[1][2] The primary factors to investigate are:

-

The Catalyst or Chiral Auxiliary: The chiral controller is the heart of the reaction. An inappropriate choice may not create a sufficiently large energy difference between the diastereomeric transition states, leading to a poor stereochemical outcome.[3][4] Consider whether the catalyst is well-suited for your specific propiophenone derivative.

-

Reaction Conditions: Temperature, solvent, and concentration are critical variables. Lowering the temperature often increases selectivity by better differentiating the activation energies of the competing pathways.[5] The solvent can influence catalyst solubility, stability, and the conformation of the transition state assembly.[6]

-

Substrate Quality: Impurities in your propiophenone starting material or reagents can inhibit or poison the catalyst, leading to a dominant, non-selective background reaction.[1] Ensure all materials are of high purity.

-

Catalyst Deactivation: The chiral catalyst may be degrading under the reaction conditions. This can be caused by impurities, inappropriate temperatures, or sensitivity to air or moisture.[7]

-

Reaction Kinetics: If the uncatalyzed background reaction is fast relative to the catalyzed stereoselective pathway, the overall ee or de will be low. This is common with highly reactive reagents.[1]

Q2: How do I choose the right catalyst for my propiophenone reaction?

A2: Catalyst selection is substrate and reaction-dependent. There is no single "best" catalyst. Strategies for selection include:

-

Literature Precedent: The most reliable starting point is to find published examples of similar transformations. Propiophenone reductions, for instance, are well-documented. Ruthenium complexes with chiral diphosphine and diamine ligands (e.g., Ru-BINAP/DPEN systems) are exceptionally effective for asymmetric hydrogenation.[8][9] Iridium catalysts are also highly efficient for the hydrogenation of ketones.[10]

-

Catalyst Type:

-

Transition Metal Catalysts: Ideal for hydrogenations and transfer hydrogenations.[9][10] They offer high activity and turnover numbers. The combination of the metal center and chiral ligands creates a rigid chiral environment.[8]

-

Organocatalysts: Small organic molecules, such as proline derivatives or cinchona alkaloids, can catalyze a wide range of reactions including aldol and Mannich reactions.[11][12][13] They are often less sensitive to air and moisture than metal catalysts.

-

Biocatalysts (Enzymes/Whole Cells): Enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems (e.g., baker's yeast) can offer unparalleled selectivity for ketone reductions, often under mild, aqueous conditions.[14][15][16]

-

-

Screening: If a clear choice is not apparent, screening a small library of catalysts is the most practical approach. Many powerful enantioselective reactions are not broadly applicable, and each new substrate may require optimization.[3]

Q3: What is the role of a chiral auxiliary and how do I select an effective one?

A3: A chiral auxiliary is a chiral group temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.[17][18] After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product.[17]

Key Functions & Selection Criteria:

-

High Diastereocontrol: It must effectively shield one face of the reactive center (e.g., an enolate), forcing the incoming reagent to attack from the less sterically hindered face.[19] Evans' oxazolidinones are a classic example, providing excellent stereocontrol in alkylation and aldol reactions.[19][20]

-

Reliable Installation & Cleavage: The auxiliary should be easy to attach to the propiophenone-derived substrate and, crucially, easy to remove under mild conditions without racemizing the newly created stereocenter.[18][21]

-

Availability and Recyclability: A good auxiliary should be readily available in both enantiomeric forms and recoverable for reuse to be cost-effective.[18][21]

-

Predictable Outcome: The stereochemical outcome should be predictable. For many common auxiliaries, like pseudoephedrine amides or Evans' oxazolidinones, well-established models exist to predict the product's configuration.[17][19]

Q4: My catalyst seems to be deactivating during the reaction. What are the possible causes and solutions?

A4: Catalyst deactivation leads to stalled reactions and can negatively impact stereoselectivity if the background reaction continues.[7]

Common Causes:

-

Impurities: Water, oxygen, or impurities in the substrate or solvent can poison sensitive metal catalysts.

-

Product Inhibition: The desired product may bind to the catalyst more strongly than the substrate, inhibiting turnover.

-

Thermal Instability: The catalyst may not be stable at the reaction temperature, leading to decomposition.

-

Undesired Side Reactions: The substrate or solvent could engage in side reactions that modify and deactivate the catalyst.

Troubleshooting Steps:

-

Ensure Inert Conditions: For air- and moisture-sensitive catalysts (common in asymmetric hydrogenation), rigorously degas solvents and use a glovebox or Schlenk line techniques.

-

Purify Reagents: Purify the propiophenone substrate, solvents, and any other reagents to remove potential inhibitors.

-

Lower Reaction Temperature: If thermal decomposition is suspected, running the reaction at a lower temperature may preserve the catalyst's lifespan, though it may require longer reaction times.

-

Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can mitigate deactivation pathways that are bimolecular in the catalyst. Conversely, if the issue is a slow reaction, a higher loading might be necessary to achieve full conversion before deactivation occurs.

-